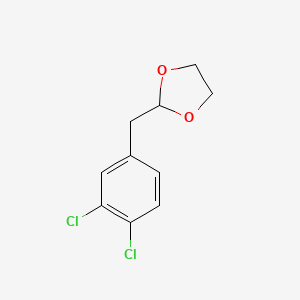

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

Description

BenchChem offers high-quality 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSWDYBHXBQDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374172 | |

| Record name | 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-98-2 | |

| Record name | 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

Introduction

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a valuable chemical intermediate in the synthesis of a variety of more complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the dichlorinated benzene ring and the dioxolane moiety offers multiple sites for further functionalization, making it a versatile building block in drug discovery and development. The 1,3-dioxolane group serves as a protected form of an aldehyde, which can be deprotected under acidic conditions to reveal the reactive carbonyl group for subsequent chemical transformations. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene, intended for researchers, scientists, and professionals in the field of drug development.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and efficient synthesis of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene commences with the commercially available starting material, 3,4-dichlorobenzyl chloride. The synthesis proceeds through a two-step sequence: the formation of the intermediate 3,4-dichlorophenylacetaldehyde, followed by the protection of the aldehyde group as a cyclic acetal using ethylene glycol.

Caption: Primary two-step synthesis of the target molecule.

Step 1: Synthesis of 3,4-Dichlorophenylacetaldehyde

The conversion of 3,4-dichlorobenzyl chloride to 3,4-dichlorophenylacetaldehyde is a critical step. Several methods can achieve this transformation, with the Sommelet reaction being a classic and effective choice.[1][2]

Mechanism of the Sommelet Reaction:

The Sommelet reaction involves the reaction of a benzyl halide with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt.[2] This salt is then hydrolyzed with water to yield the corresponding aldehyde.[2] The reaction is particularly useful as it avoids over-oxidation to the carboxylic acid, a common issue with stronger oxidizing agents.[1]

Caption: Mechanism of the Sommelet reaction.

Alternative to the Sommelet Reaction: Oxidation of 3,4-Dichlorobenzyl Alcohol

An alternative, albeit longer, route to 3,4-dichlorophenylacetaldehyde involves a two-stage process from 3,4-dichlorobenzyl chloride. First, the benzyl chloride is hydrolyzed to 3,4-dichlorobenzyl alcohol. This can be achieved by reacting it with a water-soluble salt of an organic acid, like sodium acetate, in the presence of a phase transfer catalyst to form the acetate ester, which is then hydrolyzed with a strong base.[3] The resulting 3,4-dichlorobenzyl alcohol is then oxidized to the desired aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation. This method provides good control and can result in high yields of the aldehyde.

Step 2: Acetal Protection to Yield 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

The final step in the synthesis is the protection of the aldehyde group of 3,4-dichlorophenylacetaldehyde as a 1,3-dioxolane. This is a standard acid-catalyzed reaction with ethylene glycol.[4] p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst for this transformation due to its efficacy and ease of handling.[4][5] The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene or benzene, to drive the equilibrium towards the formation of the acetal product.[4]

Mechanism of Acetal Formation:

The mechanism involves the initial protonation of the carbonyl oxygen by p-TsOH, which increases the electrophilicity of the carbonyl carbon.[4] This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxonium ion. Finally, an intramolecular cyclization occurs via nucleophilic attack by the second hydroxyl group of the ethylene glycol, followed by deprotonation to yield the stable 1,3-dioxolane ring and regenerate the acid catalyst.[4]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dichlorophenylacetaldehyde via the Sommelet Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichlorobenzyl chloride (1 equivalent) and hexamethylenetetramine (1.1 equivalents) to a suitable solvent such as 50% aqueous acetic acid or chloroform.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After the formation of the quaternary ammonium salt is complete, add an equal volume of water to the reaction mixture and continue to reflux for an additional 1-2 hours to effect hydrolysis.

-

Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 3,4-dichlorophenylacetaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).[4][6]

-

Reaction: Add a solvent capable of forming an azeotrope with water, such as toluene or benzene, to the flask. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[6] Separate the organic layer and wash it with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene.[6]

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Material | Reagents | Typical Yield |

| 3,4-Dichlorophenylacetaldehyde | C₈H₆Cl₂O | 189.04 | 3,4-Dichlorobenzyl chloride | Hexamethylenetetramine, H₂O | 60-75% |

| 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene | C₁₀H₁₀Cl₂O₂ | 233.09 | 3,4-Dichlorophenylacetaldehyde | Ethylene glycol, p-TsOH | 85-95% |

Alternative Synthesis Pathway

An alternative synthetic route can commence from 3,4-dichlorotoluene. This pathway involves an initial radical bromination of the methyl group to form 3,4-dichlorobenzyl bromide. This benzyl bromide can then be subjected to the Sommelet reaction as described for the benzyl chloride, or converted to the corresponding cyanide followed by reduction and hydrolysis to the aldehyde. This alternative provides flexibility in the choice of starting materials based on availability and cost.

Caption: An alternative synthesis route starting from 3,4-dichlorotoluene.

Conclusion

The synthesis of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene can be reliably achieved through a two-step process starting from 3,4-dichlorobenzyl chloride. The key steps involve the formation of 3,4-dichlorophenylacetaldehyde, for which the Sommelet reaction provides a direct and efficient method, followed by the acid-catalyzed protection of the aldehyde with ethylene glycol. The protocols provided in this guide are based on well-established chemical transformations and can be adapted for various scales of synthesis. This technical guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for pharmaceutical and other applications.

References

-

Grokipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

-

ResearchGate. (2020). Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. Retrieved from [Link]

-

SynArchive. (n.d.). Sommelet Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction.

-

Sciencemadness Wiki. (2018). Sommelet reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetalization of benzaldehyde with ethylene glycol. Retrieved from [Link]

-

Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

RSC Publishing. (2022). The Kröhnke synthesis of benzo[a]indolizines revisited. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

-

NSF Public Access Repository. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. Retrieved from [Link]

-

European Patent Office. (1982). Preparation of dichlorobenzyl alcohol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenyl acetaldehyde ethylene glycol acetal. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Googleapis.com. (2006). Patent Application Publication. Retrieved from [Link]

-

ResearchGate. (n.d.). Kröhnke reaction (pyridine synthesis). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and fungicidal activity of substituted 1-[(1,3-dioxolan-4-yl)]methyl-1H- imidazoles and 1-[(1,3-dioxolan-4-yl)methyl]-1H- 1,2,4-triazoles based on arylidene ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). trans-4,4'-Dimethoxystilbene. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

This guide provides a comprehensive technical overview of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene, a chlorinated aromatic compound with potential applications in organic synthesis and drug discovery. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a synthesized understanding of this molecule's properties and potential, grounded in established chemical principles. It is important to note that while this compound is commercially available, publicly accessible, in-depth experimental data is limited. Therefore, this guide combines available information with well-established principles of organic chemistry to provide a robust and practical resource.

Molecular Identity and Physicochemical Characteristics

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene, with the CAS number 842123-98-2, is a derivative of benzene featuring two chlorine atoms in an ortho arrangement and a 1,3-dioxolane-2-ylmethyl substituent at the 4-position[1][2][3][4]. The dioxolane group serves as a protecting group for an aldehyde functionality, a common strategy in multi-step organic synthesis[5][6].

Table 1: Physicochemical Properties of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | - |

| Molecular Weight | 233.09 g/mol | - |

| CAS Number | 842123-98-2 | [1][2][3][4] |

| Appearance | Predicted: Colorless to light yellow liquid or solid | Inferred from similar compounds |

| Boiling Point | Predicted: ~309 °C at 760 mmHg | Inferred from isomeric data[2] |

| Density | Predicted: ~1.35 g/cm³ | Inferred from isomeric data[2] |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and toluene; sparingly soluble in water. | Inferred from structural features |

| LogP (Octanol-Water Partition Coefficient) | Predicted: ~2.9 | Inferred from isomeric data |

Note: Some listed properties are predicted or inferred from structurally similar compounds due to a lack of comprehensive experimental data for this specific isomer.

Synthesis and Spectroscopic Characterization

The most direct and industrially scalable synthesis of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene involves the acid-catalyzed acetalization of 3,4-dichlorobenzaldehyde with ethylene glycol. This reaction is a reversible process, and to drive it towards the product, the water formed must be removed, typically through azeotropic distillation.

Experimental Protocol: Synthesis

Materials:

-

3,4-Dichlorobenzaldehyde

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 equivalents)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-dichlorobenzaldehyde, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted characteristic spectral data based on the structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.4-7.2 (m, 3H): Aromatic protons of the dichlorophenyl ring.

-

δ 5.8-5.7 (t, 1H): Acetal proton on the dioxolane ring.

-

δ 4.1-3.9 (m, 4H): Methylene protons of the ethylene glycol unit in the dioxolane ring.

-

δ 3.1-3.0 (d, 2H): Methylene protons of the benzyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 138-130 (multiple signals): Aromatic carbons.

-

δ 103-102: Acetal carbon of the dioxolane ring.

-

δ 65-64: Methylene carbons of the ethylene glycol unit.

-

δ 40-39: Methylene carbon of the benzyl group.

FTIR (KBr, cm⁻¹):

-

3100-3000: Aromatic C-H stretching.

-

2980-2850: Aliphatic C-H stretching.

-

1600-1450: Aromatic C=C stretching.

-

1200-1000: C-O stretching (characteristic of the acetal group).

-

850-750: C-Cl stretching.

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 232, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). Common fragmentation pathways would likely involve the loss of the dioxolane moiety or cleavage of the benzyl C-C bond.

Reactivity, Stability, and Analytical Considerations

The chemical behavior of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is dictated by its constituent functional groups. The dichlorophenyl group is relatively inert to many transformations but can undergo nucleophilic aromatic substitution under harsh conditions. The dioxolane ring is stable to basic and nucleophilic conditions but is readily hydrolyzed under acidic conditions to regenerate the aldehyde functionality. This lability in the presence of acid is the cornerstone of its use as a protecting group.

The compound is expected to be stable under standard storage conditions, though prolonged exposure to strong acids or high temperatures could lead to degradation.

Analytical Workflow

The purity and identity of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene can be assessed using a combination of chromatographic and spectroscopic techniques.

A standard analytical protocol would involve Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm the molecular weight and fragmentation pattern[7][8]. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information, and Fourier-Transform Infrared (FTIR) spectroscopy would confirm the presence of the key functional groups.

Applications in Drug Development and Research

The primary utility of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene in a drug development context lies in its function as a protected form of 3,4-dichlorophenylacetaldehyde. This allows for chemical modifications to other parts of a molecule without unwanted reactions at the aldehyde group.

Furthermore, the 2,4-dichlorophenyl moiety is a structural feature found in several antifungal agents. For instance, ketoconazole, a broad-spectrum antifungal, contains a dichlorophenyl group attached to a dioxolane ring, although with a different substitution pattern and additional functionalities. The compound 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene could serve as a starting material or a fragment in the synthesis of novel antifungal candidates[9][]. Its structural similarity to known biologically active molecules makes it a compound of interest for medicinal chemistry research.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene. Based on the safety data for structurally related compounds, the following guidelines are recommended.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator may be necessary.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Keep away from sources of ignition.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Avoid contact with strong acids and oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound[11][12][13][14].

Conclusion

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a chemical intermediate with clear potential in organic synthesis, particularly as a protected aldehyde for the introduction of the 3,4-dichlorophenylacetyl group. Its structural relationship to known antifungal agents suggests it may also be a valuable building block in medicinal chemistry. While comprehensive experimental data for this specific isomer is not widely available, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further research into its reactivity and biological activity is warranted to fully explore its potential in drug discovery and development.

References

-

[Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. (n.d.). PubMed. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]

-

FUJIFILM Wako Pure Chemical Corporation. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([8][11]- triazole-1-methyl )-[7][11] dioxolane -4-Methyl methanesulfonate. Retrieved from

-

Loba Chemie. (2024, March 7). 1,3-DIOXOLANE FOR SYNTHESIS. Retrieved from [Link]

-

Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,3-Dioxolane in Pharmaceutical Synthesis and Formulation. Retrieved from [Link]

-

化源网. (2025, October 16). 842123-98-2_1,2-DICHLORO-4-(1,3-DIOXOLAN-2-YLMETHYL)BENZENE. Retrieved from [Link]

Sources

- 1. 1,2-DICHLORO-4-(1,3-DIOXOLAN-2-YLMETHYL)BENZENE | 842123-98-2 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,2-DICHLORO-4-(1,3-DIOXOLAN-2-YLMETHYL)BENZENE CAS#: 842123-98-2 [m.chemicalbook.com]

- 4. 842123-98-2_CAS号:842123-98-2_1,2-DICHLORO-4-(1,3-DIOXOLAN-2-YLMETHYL)BENZENE - 化源网 [chemsrc.com]

- 5. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 6. nbinno.com [nbinno.com]

- 7. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. lobachemie.com [lobachemie.com]

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene CAS 842123-98-2

An In-Depth Technical Guide to 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS 842123-98-2): Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS 842123-98-2), a halogenated aromatic compound with significant potential as a synthetic intermediate in pharmaceutical and agrochemical research. The document details the molecule's structural characteristics, physicochemical properties, and a plausible, literature-derived synthetic pathway. Furthermore, it explores the compound's chemical reactivity and potential applications by drawing parallels with structurally related molecules. Standard analytical techniques for characterization and critical safety and handling protocols, based on data from analogous structures, are also discussed. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this specific chemical entity.

Molecular Overview and Physicochemical Properties

Nomenclature and Structural Context

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a substituted benzene derivative featuring two chlorine atoms in an ortho arrangement at positions 1 and 2. A key feature is the 1,3-dioxolane ring attached via a methylene bridge at position 4 of the benzene ring. This dioxolane group serves as a protected aldehyde, a common strategy in multi-step organic synthesis to prevent unwanted reactions of the carbonyl group.

It is crucial to distinguish this compound from its isomers, such as 1,3-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS 898759-13-2).[1] The ortho-substitution pattern of the chlorine atoms in the target compound significantly influences the electronic distribution and steric environment of the aromatic ring compared to the meta or para arrangements.[2] This structural variance impacts the molecule's reactivity, spectroscopic signatures, and biological activity.[2]

Physicochemical Data

Specific experimental data for 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is not widely published. However, key parameters can be calculated or estimated based on its structure and data from its close isomers.

| Property | Value / Information | Source |

| CAS Number | 842123-98-2 | [2] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |

| Molecular Weight | 233.09 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Analogous Compounds |

| Boiling Point | Est. >300°C at 760 mmHg | Based on isomer data[1] |

| Density | Est. ~1.3-1.4 g/cm³ | Based on isomer data[1] |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and poorly soluble in water. | General Chemical Principles |

| LogP | 2.90880 (Calculated for isomer) | [1] |

Note: Some physical properties are estimated based on the closely related isomer, 1,3-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene, and should be confirmed experimentally.

Synthesis and Purification

Retrosynthetic Analysis and Strategic Considerations

The synthesis of the target molecule logically proceeds through the protection of a commercially available aldehyde. The 1,3-dioxolane moiety is an acetal, typically formed by the acid-catalyzed reaction of an aldehyde with ethylene glycol. This is a robust and high-yielding reaction, often driven to completion by the removal of water.

The key starting material is 3,4-dichlorobenzaldehyde . The choice of this precursor directly establishes the required 1,2-dichloro substitution pattern on the benzene ring relative to the side chain.

Proposed Synthetic Pathway: Acetal Formation

The primary synthetic route involves a direct acetalization reaction.

Caption: Synthetic pathway for the target compound via acid-catalyzed acetalization.

Detailed Experimental Protocol

This protocol is adapted from standard, well-established procedures for dioxolane formation from aldehydes.[2][3]

Objective: To synthesize 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene from 3,4-dichlorobenzaldehyde.

Materials:

-

3,4-Dichlorobenzaldehyde (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq, catalytic)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorobenzaldehyde. Dissolve the aldehyde in anhydrous dichloromethane (approx. 5-10 mL per gram of aldehyde).

-

Addition of Reagents: Add ethylene glycol to the solution, followed by the catalytic amount of p-toluenesulfonic acid.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, quench the catalyst by adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 10-15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[5] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Strategies

The crude product can be purified to a high degree using one of the following methods:

-

Flash Column Chromatography: This is the most common method for achieving high purity. A silica gel stationary phase with a non-polar mobile phase system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.[4][6]

-

Vacuum Distillation: If the product is a thermally stable liquid, distillation under reduced pressure can be an effective method for purification, especially on a larger scale.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield highly pure crystalline material.[2]

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons (typically in the 7.0-7.5 ppm region), a singlet for the methylene bridge protons, a triplet for the acetal proton, and multiplets for the ethylene glycol-derived protons of the dioxolane ring. The splitting pattern of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern.

-

¹³C NMR: The spectrum will show distinct signals for the dichlorinated aromatic carbons, the methylene carbon, the acetal carbon (typically ~100-110 ppm), and the dioxolane carbons (~65 ppm).

-

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (233.09 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will show C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong C-O stretching bands characteristic of the acetal group. A key confirmation is the absence of a strong C=O stretching band (~1700 cm⁻¹) from the starting aldehyde.

Analytical Workflow

The following workflow ensures the synthesis of a validated, high-purity compound.

Caption: A standard workflow for the purification and characterization of the target compound.

Chemical Reactivity and Potential Applications

Reactivity Profile

-

Aromatic Ring: The dichlorinated benzene ring is electron-deficient and thus deactivated towards further electrophilic aromatic substitution.[7] Any substitution would be directed by the existing groups.

-

Dioxolane Group: The acetal is stable under neutral and basic conditions but is susceptible to hydrolysis back to the aldehyde under acidic conditions. This lability is the cornerstone of its utility as a protecting group.

Role as a Synthetic Intermediate in Drug Discovery

While direct applications of CAS 842123-98-2 are not extensively documented, its structure is emblematic of a valuable building block in medicinal chemistry. The combination of a halogenated aromatic ring and a protected aldehyde allows for sequential, site-selective modifications.

-

Pharmaceutical Scaffolding: Dioxolane-containing molecules are intermediates in the synthesis of various pharmaceuticals.[8] For instance, related structures possessing imidazole and triazole moieties have shown promising antimycobacterial activity.[3] The 1,2,4-triazole nucleus, which could be introduced after deprotection and further reaction of the aldehyde, is known to chelate enzymes and enhance microsomal stability in drug candidates.[9]

-

Agrochemical Synthesis: Dichlorinated aromatic compounds are precursors to a wide range of herbicides and pesticides.[2] The dioxolane moiety can be used to introduce more complex side chains after the core of a potential agrochemical has been assembled.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene. Therefore, a conservative approach based on structurally similar compounds, such as 1,2-dichlorobenzene, is mandatory.[10]

Hazard Assessment

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[10] Dichlorinated benzenes can cause irritation to the skin, eyes, and respiratory system.[10][11]

-

Environmental: Halogenated aromatic compounds are often toxic to aquatic life and may persist in the environment.[10] Avoid release into the environment.[10]

-

Flammability: Likely combustible but not highly flammable.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

-

-

Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene, CAS 842123-98-2, is a valuable synthetic intermediate whose utility lies in the orthogonal reactivity of its functional groups. The dichlorinated aromatic ring provides a stable scaffold for modification, while the acid-labile dioxolane group serves as a masked aldehyde, enabling complex, multi-step synthetic strategies. Although specific data on this compound is limited, its synthesis and characterization can be reliably achieved through standard organic chemistry techniques. Its potential as a building block in the development of novel pharmaceuticals and agrochemicals is significant, warranting further investigation by the scientific community. Prudent handling, based on the safety profile of its structural analogs, is essential for its safe use in a research setting.

References

-

Benchchem. 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene.

-

Chem-Impex. 4-Chloro-1,3-dioxolan-2-one.

-

Loba Chemie. 1,2-DICHLOROBENZENE FOR SYNTHESIS - Safety Data Sheet.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1,2-DICHLOROTRIFLUOROETHANE.

-

ChemicalBook. 1,2-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene.

-

ResearchGate. (PDF) Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl).

-

Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

-

NSF Public Access Repository. Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides.

-

BLDpharm. 4-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene.

-

Guidechem. 1,3-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene 898759-13-2.

-

PENTA. 1,3-Dioxolane - SAFETY DATA SHEET.

-

Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution.

-

TCI Chemicals. SAFETY DATA SHEET - 1,3-Dichloro-2-iodobenzene.

-

Google Patents. US20160185749A1 - Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds.

-

Digital CSIC. Supporting Information.

-

ResearchGate. (PDF) Dichlorobenzene isomers (1,2-dichlorobenzene, 1,3-dichlorobenzene and 1,4 dichlorobenzene) [Air monitoring methods, 2013].

-

Fisher Scientific. SAFETY DATA SHEET.

-

YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!.

-

Organic Syntheses Procedure. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione.

-

MDPI. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs.

-

MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.

-

FUJIFILM Wako. 4-Methyl-1,3-dioxolan-2-one.

-

Merck Millipore. SAFETY DATA SHEET.

-

PMC - NIH. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides.

-

Asian Publication Corporation. Identification, Isolation and Origin of Potential Dimer Impurities of Dichlorphenamide.

-

PubMed. Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β agonist.

-

Organic Syntheses Procedure. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone.

-

DC Fine Chemicals. Safety Data Sheet.

-

Linde Gas GmbH. Safety data sheet Sulphur dioxide.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. lobachemie.com [lobachemie.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Molecular Structure and Synthetic Utility of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

Abstract: This technical guide provides an in-depth analysis of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS No. 842123-98-2), a key chemical intermediate in the development of complex organic molecules. The document elucidates its molecular structure through a detailed examination of spectroscopic data, explores robust synthetic protocols, and discusses its chemical reactivity. Emphasis is placed on the strategic role of the 1,3-dioxolane moiety as a protecting group for an aldehyde functional group, a critical consideration in multi-step synthesis pathways relevant to pharmaceutical and agrochemical research. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Introduction: A Strategic Synthetic Intermediate

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a halogenated aromatic compound featuring a protected aldehyde functional group. The strategic importance of this molecule lies in the orthogonal reactivity of its constituent parts. The dichlorinated benzene ring provides a scaffold for modifications via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, while the 1,3-dioxolane group serves as a stable acetal, masking a reactive aldehyde. This protection strategy is fundamental in organic synthesis, allowing for chemical transformations on other parts of the molecule without unintended side reactions at the aldehyde.[1] The subsequent deprotection under mild acidic conditions regenerates the aldehyde, making it available for further derivatization. Understanding the synthesis, structure, and reactivity of this intermediate is therefore crucial for its effective application in the synthesis of novel therapeutic agents and other high-value chemicals.[2][3][4]

Molecular Identity and Physicochemical Properties

The fundamental properties of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene are summarized below. These parameters are critical for its handling, purification, and use in synthetic applications. The molecular formula and weight are identical to its isomers, such as 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene.[2][5]

| Property | Value | Source |

| Chemical Name | 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene | IUPAC |

| Synonym | 2-(3,4-Dichlorobenzyl)-1,3-dioxolane | Common |

| CAS Number | 842123-98-2 | [5][6] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [5] |

| Molecular Weight | 233.09 g/mol | [2] |

| Appearance | White to off-white crystalline solid (typical) | Inferred |

| Boiling Point | ~309 °C at 760 mmHg (estimated, based on isomer) | [5] |

| Density | ~1.35 g/cm³ (estimated, based on isomer) | [5] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene involves the acid-catalyzed acetalization of 2-(3,4-dichlorophenyl)acetaldehyde with ethylene glycol.[1] This reaction is a classic example of carbonyl protection.

Mechanism: The reaction proceeds via protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH), which significantly increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable five-membered cyclic acetal, the 1,3-dioxolane ring. The removal of water is crucial to drive the equilibrium towards the product, typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Below is a logical workflow for the synthesis, purification, and characterization of the target molecule.

Caption: Workflow for the synthesis and validation of the target compound.

Experimental Protocol: Synthesis of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

This protocol is a representative procedure based on established methods for dioxolane formation.[7][8]

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(3,4-dichlorophenyl)acetaldehyde (1.0 eq), ethylene glycol (1.2 eq), and toluene (approx. 0.5 M).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using NMR, IR, and mass spectrometry.

Spectroscopic and Structural Elucidation

The molecular structure of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is unequivocally confirmed by a combination of spectroscopic techniques. Each method provides unique information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): Three protons on the dichlorinated benzene ring will appear in the aromatic region (~7.0-7.5 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern (e.g., a doublet, a singlet-like signal, and a doublet of doublets).

-

Acetal Proton (-O-CH-O-): The single proton on the carbon between the two oxygens of the dioxolane ring will appear as a triplet, coupled to the adjacent methylene protons. This signal is typically found around 4.8-5.2 ppm.

-

Dioxolane Methylene Protons (-O-CH₂-CH₂-O-): The four protons of the ethylene glycol backbone will appear as a multiplet, usually in the 3.8-4.2 ppm range.

-

Benzylic Protons (-CH₂-Ar): The two protons of the methylene group connecting the benzene ring and the dioxolane ring will appear as a doublet, coupled to the acetal proton. This signal is expected around 2.9-3.2 ppm.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six signals are expected in the aromatic region (~125-140 ppm), two of which will correspond to the carbons bearing the chlorine atoms.

-

Acetal Carbon (-O-CH-O-): A distinct signal for the acetal carbon will be present in the downfield region, typically around 100-105 ppm.

-

Dioxolane Methylene Carbons (-O-CH₂-CH₂-O-): One signal corresponding to the two equivalent carbons of the ethylene glycol unit will appear around 65 ppm.

-

Benzylic Carbon (-CH₂-Ar): The benzylic carbon signal is expected around 35-40 ppm.

Infrared (IR) Spectroscopy:

-

C-O-C Stretch: Strong, characteristic C-O stretching bands for the acetal group will be prominent in the 1150-1050 cm⁻¹ region.

-

Ar-Cl Stretch: C-Cl stretching vibrations will be visible in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands for aromatic C=C stretching will appear around 1600-1450 cm⁻¹.

-

Absence of C=O: Critically, the absence of a strong carbonyl (C=O) stretching band around 1720 cm⁻¹ confirms the successful conversion of the aldehyde to the dioxolane.

Caption: Correlation of the molecular structure with key spectroscopic data. (Note: Image is a placeholder).

Chemical Reactivity and Applications in Drug Development

The primary utility of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is as a masked aldehyde building block. The dioxolane group is stable to a wide range of reagents, including organometallics (Grignard, organolithium), reducing agents (e.g., LiAlH₄), and many oxidizing agents, allowing for selective modification of the aromatic ring.

Key Reactions:

-

Modification of the Aromatic Ring: The chloro-substituents can be targeted for reactions such as Suzuki, Stille, or Buchwald-Hartwig cross-couplings to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Deprotection (Hydrolysis): The aldehyde is readily regenerated by treating the molecule with a mild acid in the presence of water (e.g., aqueous HCl, acetic acid, or using a solid acid catalyst like Amberlyst-15). This step is typically high-yielding and clean.

-

Post-Deprotection Derivatization: Once deprotected, the resulting 3,4-dichlorophenylacetaldehyde can undergo a variety of classical aldehyde reactions, including:

-

Reductive amination to form substituted amines.

-

Wittig reactions to form alkenes.

-

Aldol condensations.

-

Oxidation to the corresponding carboxylic acid.

-

This synthetic flexibility makes it a valuable intermediate. For example, it can be used in the synthesis of compounds where a substituted phenylacetaldehyde moiety is required, but the aldehyde itself would interfere with earlier synthetic steps.

Caption: Synthetic pathways utilizing the subject compound as a key intermediate.

Conclusion

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a strategically designed chemical intermediate whose value is derived from its structural features. The stable 1,3-dioxolane group effectively protects a reactive aldehyde, enabling chemists to perform a wide array of transformations on the dichlorinated aromatic ring without interference. Its synthesis is straightforward, and its structure is readily confirmed by standard spectroscopic methods. The insights provided in this guide underscore its role as a versatile and reliable building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

References

-

Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Available at: [Link]

-

Karaduman, R., et al. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. Available at: [Link]

-

Wikipedia. Dioxolane. Available at: [Link]

-

Kochan, A., et al. (2022). Effective Production of Selected Dioxolanes by Sequential Bio- and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem. Available at: [Link]

- Dimmock, J.R., et al. (1999).Bioactivities of Chalcones. Current Medicinal Chemistry. (Referenced in context of general synthetic utility).

- Google Patents.Method of 1,3-dioxolane synthesis. RU2036919C1.

-

ResearchGate. Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl)-1H-imidazoles and 1-(1,3-dioxolan-4-ylmethyl)-1H-1,2,4-triazoles. Available at: [Link]

-

PubChem. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. Available at: [Link]

-

Stenutz. 1,2-dichloro-4-methylbenzene. Available at: [Link]

-

PubChem. 1-[[2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;dihydroxy(oxo)phosphanium. Available at: [Link]

- Google Patents.Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds. US20160185749A1.

-

Chemical Processing. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Available at: [Link]

-

National Center for Biotechnology Information. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][5][9]dioxin-6-yl)prop-2-en-1-one. Available at: [Link]

Sources

- 1. Dioxolane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1,2-DICHLORO-4-(1,3-DIOXOLAN-2-YLMETHYL)BENZENE CAS#: 842123-98-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic data for 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques and expected data for the structural elucidation of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene. As a compound with potential applications in synthetic chemistry and drug development, a thorough understanding of its spectral properties is crucial for its identification, purity assessment, and quality control. This document is structured to provide not only the data but also the underlying principles and methodologies for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a multifaceted molecule presenting several key structural features for spectroscopic analysis: the dichlorinated aromatic ring and the dioxolane-containing side chain. Each component will produce a distinct signature in the various spectra, and a combined analysis is essential for unambiguous identification.

The primary analytical techniques covered in this guide are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To determine the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To analyze the electronic transitions within the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | ~ 7.4 | d | 1H |

| H-5 | ~ 7.2 | dd | 1H |

| H-6 | ~ 7.1 | d | 1H |

| CH (dioxolane) | ~ 5.0 | t | 1H |

| O-CH₂-CH₂-O | ~ 3.9 | m | 4H |

| Ar-CH₂ | ~ 3.0 | d | 2H |

-

Aromatic Region (7.0-7.5 ppm) : The three protons on the benzene ring will exhibit a complex splitting pattern due to their coupling with each other. H-3 is expected to be the most downfield due to the deshielding effect of the adjacent chlorine atom.

-

Dioxolane and Methylene Protons : The methine proton of the dioxolane ring (CH) will appear as a triplet due to coupling with the adjacent methylene group. The four protons of the ethylene glycol unit in the dioxolane ring are expected to be in a similar chemical environment, potentially leading to a complex multiplet. The methylene bridge protons (Ar-CH₂) will be a doublet, coupling with the dioxolane methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~ 132 |

| C-2 | ~ 130 |

| C-3 | ~ 128 |

| C-4 | ~ 138 |

| C-5 | ~ 129 |

| C-6 | ~ 127 |

| CH (dioxolane) | ~ 103 |

| O-CH₂-CH₂-O | ~ 65 |

| Ar-CH₂ | ~ 39 |

-

Aromatic Carbons (127-138 ppm) : The six aromatic carbons will show distinct signals, with the two carbons attached to chlorine atoms (C-1 and C-2) and the carbon attached to the side chain (C-4) being the most downfield.

-

Aliphatic Carbons (39-103 ppm) : The acetal carbon (CH) of the dioxolane ring is characteristically downfield (~103 ppm). The methylene carbons of the dioxolane and the bridging methylene group will appear in the upfield region.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup : Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak.

NMR Workflow Diagram

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (acetal) | 1200-1000 | Strong |

| C-Cl stretch | 800-600 | Strong |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation : Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application : Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition : Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing : Perform a baseline correction and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and aspects of the structure.

-

Molecular Ion (M⁺) : The expected molecular weight of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (C₁₀H₁₀Cl₂O₂) is approximately 232 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M+2, M+4) with relative intensities determined by the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Key Fragmentation Pathways :

-

Loss of the dioxolane group.

-

Benzylic cleavage.

-

Loss of chlorine atoms.

-

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

-

Ionization : Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis : Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing two chlorine atoms.

Mass Spectrometry Analysis Logic

Caption: Logical flow of mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the benzene ring.

-

Expected Absorptions : The dichlorinated benzene ring is expected to show characteristic absorption bands in the UV region, typically around 220 nm and 270-280 nm. The exact positions and intensities of these bands will be influenced by the substitution pattern.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane).

-

Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Record the absorbance spectrum over a range of 200-400 nm, using the pure solvent as a reference.

-

Data Analysis : Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.

Conclusion

The comprehensive spectroscopic analysis of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene requires a multi-technique approach. By combining the data from NMR, IR, MS, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this compound, ensuring its accurate identification and quality assessment in various applications.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Synthesis of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene: Starting Materials and Strategic Considerations

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1,2-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the critical aspects of selecting appropriate starting materials, the rationale behind various synthetic strategies, and provide a detailed, field-proven experimental protocol. The core of this guide emphasizes the principles of scientific integrity, offering a self-validating system for the described protocols, supported by authoritative references.

Introduction: The Significance of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a versatile chemical building block. Its structure, featuring a dichlorinated benzene ring and a protected aldehyde functional group in the form of a dioxolane ring, makes it a valuable precursor for the synthesis of more complex molecules. The dioxolane moiety serves as a protecting group for the aldehyde, allowing for selective reactions at other positions of the molecule without interference from the highly reactive aldehyde group. This is particularly crucial in multi-step syntheses where precise control over reactivity is paramount.[1][2][3]

The dichlorinated aromatic core is a common feature in many biologically active compounds, contributing to their metabolic stability and binding affinity to target proteins. Consequently, 1,2-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a sought-after intermediate in the development of novel therapeutic agents and crop protection chemicals.[4]

Strategic Synthesis Pathways and Selection of Starting Materials

The synthesis of 1,2-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene can be approached through several strategic pathways. The choice of a specific route is often dictated by the availability and cost of starting materials, desired yield and purity, and scalability of the process. The most common and logical approach involves the protection of a precursor aldehyde.

Pathway 1: Acetal Protection of 3,4-Dichlorophenylacetaldehyde

This is the most direct and widely employed route. It involves the reaction of 3,4-dichlorophenylacetaldehyde with ethylene glycol in the presence of an acid catalyst to form the cyclic acetal, 1,2-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene.

Starting Materials:

-

3,4-Dichlorophenylacetaldehyde: This is the key precursor. Its synthesis can be achieved through various methods, such as the oxidation of 3,4-dichlorophenylethanol or the hydrolysis of the corresponding gem-dihalide. The purity of this starting material is critical to avoid side reactions during the acetalization step.

-

Ethylene Glycol: This diol is the protecting agent. It should be of high purity and preferably anhydrous, as the presence of water can shift the equilibrium of the reaction away from the desired product.[5][6]

-

Acid Catalyst: A catalytic amount of a strong acid is required to facilitate the reaction. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or a Lewis acid such as zinc chloride (ZnCl₂).[2][7] The choice of catalyst can influence the reaction rate and the formation of byproducts.

Causality Behind Experimental Choices:

The acetalization reaction is a reversible equilibrium process.[2][8] To drive the reaction towards the formation of the dioxolane, it is essential to remove the water that is formed as a byproduct. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[3] The use of an acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

Diagram of Synthetic Pathway 1

Caption: Multi-step synthesis from 3,4-dichlorobenzaldehyde.

Detailed Experimental Protocol for Pathway 1

This section provides a robust, step-by-step protocol for the synthesis of 1,2-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene via the acetal protection of 3,4-dichlorophenylacetaldehyde.

Materials and Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

3,4-Dichlorophenylacetaldehyde (1 equivalent)

-

Ethylene glycol (1.5 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.05 equivalents)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate for extraction

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 3,4-dichlorophenylacetaldehyde and anhydrous toluene.

-

Addition of Reagents: Add ethylene glycol (1.5 equivalents) and p-toluenesulfonic acid monohydrate (0.05 equivalents) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford the pure 1,2-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene.

Data Presentation and Characterization

Table 1: Typical Reaction Parameters and Yields

| Parameter | Value |

| Starting Material | 3,4-Dichlorophenylacetaldehyde |

| Protecting Agent | Ethylene Glycol |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Reaction Temperature | Reflux (~110 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Characterization Data:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the aromatic protons, the methylene protons of the dioxolane ring, and the benzylic protons.

-

¹³C NMR: The carbon nuclear magnetic resonance spectrum will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): This will provide the molecular weight of the compound, and the isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show the absence of a strong carbonyl (C=O) stretch from the starting aldehyde and the presence of C-O stretches characteristic of the acetal.

Conclusion

The synthesis of 1,2-dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a critical process for obtaining a key intermediate in the pharmaceutical and agrochemical industries. The most efficient and direct route involves the acid-catalyzed acetal protection of 3,4-dichlorophenylacetaldehyde with ethylene glycol. Careful control of reaction conditions, particularly the removal of water, is essential for achieving high yields. This guide provides the necessary theoretical background and a practical, detailed protocol to enable researchers and scientists to successfully synthesize this valuable compound. The principles of starting material selection and the rationale behind the synthetic strategy are universally applicable to the synthesis of other protected aldehydes.

References

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

Hussein, M. Z., et al. (2013). 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. PMC - NIH. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dicyanoketene ethylene acetal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nitroacetaldehyde diethyl acetal. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene.... Retrieved from [Link]

-

Scribd. (n.d.). Ethylene Glycol Acetal Protection Method. Retrieved from [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103087034A - Preparation methods of 2,2,4-trimethyl-1,3-dioxolane and 1,2-propanediol - Google Patents [patents.google.com]

- 8. ymerdigital.com [ymerdigital.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene

This technical guide provides an in-depth exploration of the untapped potential of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene as a versatile scaffold in modern drug discovery. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere cataloging of facts to offer a strategic roadmap for leveraging this unique molecular architecture. We will dissect the rationale behind its potential applications, provide actionable experimental protocols, and visualize the logical workflows essential for translating this promising starting material into novel therapeutic agents.

Introduction: Deconstructing a Molecule of Opportunity

At first glance, 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene may appear to be a simple halogenated aromatic compound. However, a deeper analysis of its constituent moieties—the dichlorinated phenyl ring and the 1,3-dioxolane heterocycle—reveals a confluence of properties highly desirable in medicinal chemistry.

-

The Dichlorobenzene Core: A Privileged Pharmacophore. The presence of two chlorine atoms on the benzene ring is of significant interest. Halogenation, particularly chlorination, is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Chlorine atoms can enhance metabolic stability, improve membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity.[1] The 1,2-dichloro substitution pattern creates a distinct electronic and steric environment, offering a unique vector for molecular recognition by biological targets.[2] Dichlorobenzene derivatives have historically found utility in the synthesis of various pharmaceuticals.[3]

-

The 1,3-Dioxolane Ring: A Modulator of Bioactivity and Physicochemical Properties. The 1,3-dioxolane moiety is not merely a passive linker. This heterocyclic ring is found in a multitude of natural and synthetic bioactive compounds and is recognized for its ability to enhance a wide spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[4][5][6] The two oxygen atoms within the dioxolane ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets and thereby improving ligand-target engagement.[4][5] Furthermore, the dioxolane group can serve as a protected aldehyde or ketone, offering a synthetic handle for further molecular elaboration.[7]

This unique combination of a proven pharmacophoric element with a versatile bioactivity-enhancing heterocycle positions 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene as a compelling starting point for the development of novel therapeutics.

Strategic Applications in Drug Discovery: A Roadmap

The true potential of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene lies in its adaptability as a molecular scaffold. We will now explore three plausible and high-impact applications in medicinal chemistry, complete with the strategic rationale and detailed experimental workflows.

Development of Novel Anticancer Agents Targeting Protein-Protein Interactions

Rationale: Aberrant protein-protein interactions (PPIs) are at the heart of numerous oncogenic signaling pathways.[8] The dichlorobenzene core of our lead molecule can be envisioned as a scaffold to present functionalities that disrupt these critical interactions. The dioxolane ring, in this context, can serve a dual purpose: modulating solubility and providing a steric element that can be fine-tuned to optimize binding to the target protein surface.

Hypothetical Target: The p53-MDM2 interaction is a well-validated target in oncology.[8] Small molecules that can inhibit this interaction can stabilize p53 and induce apoptosis in cancer cells.

Workflow for Developing a p53-MDM2 Inhibitor:

Caption: Workflow for developing p53-MDM2 inhibitors.

Experimental Protocol: Synthesis of a Candidate Library

-

Deprotection of the Aldehyde: To a solution of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (1.0 eq) in a 4:1 mixture of acetone and water, add a catalytic amount of p-toluenesulfonic acid. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. Upon completion, neutralize the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2,3-dichlorophenyl)acetaldehyde.

-